molecular formula C25H40N2 B1245492 Papuamine CAS No. 112455-84-2

Papuamine

Cat. No.: B1245492
CAS No.: 112455-84-2
M. Wt: 368.6 g/mol
InChI Key: ZKTFUNZCYRUILZ-XVMYYXKMSA-N
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Description

Papuamine is a marine alkaloid isolated from the marine sponge Haliclona sp. It is known for its unique pentacyclic structure and significant biological activities, including antibacterial, antifungal, and anticancer properties. The molecular formula of this compound is C₂₅H₄₀N₂, and it has a molecular weight of 368.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of papuamine has been achieved through various synthetic routes. One notable method involves the use of an intramolecular palladium-catalyzed (Stille) coupling reaction to close the central diazadiene macrocycle unit . Another approach utilizes a novel pericyclic imino ene reaction, which is a key feature in the synthesis of this compound . The synthesis starts from readily available enantiomerically pure acid ester, and the imino ene reactions are promoted both thermally in refluxing toluene and at lower temperatures using stannic chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the challenges associated with large-scale production. Most research focuses on laboratory-scale synthesis for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Papuamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The key transformation in its synthesis is the intramolecular palladium-catalyzed (Stille) coupling reaction . Additionally, the imino ene reaction is crucial for forming the central macrocyclic ring .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include various intermediates that lead to the final pentacyclic structure of this compound. The final product is characterized by its unique diazadiene macrocyclic ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Papuamine is compared with other marine alkaloids such as haliclonadiamine, which also has a bis-indane structure and similar biological activities . this compound is unique due to its specific pentacyclic structure and the presence of a diazadiene macrocyclic ring. Other similar compounds include ecteinascidins, halichondrins, and manzamines, which also exhibit anticancer properties but differ in their chemical structures and mechanisms of action .

Conclusion

This compound is a fascinating marine alkaloid with significant potential in various scientific fields. Its complex synthesis, unique chemical structure, and potent biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

(1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFUNZCYRUILZ-XVMYYXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019061
Record name Papuamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112455-84-2
Record name Papuamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112455-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papuamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112455842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Papuamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAPUAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6695RBD96K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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